molecular formula C10H13N3 B3039522 5-(1-Aminoethyl)-1-methyl-1H-indazole CAS No. 1159511-35-9

5-(1-Aminoethyl)-1-methyl-1H-indazole

Cat. No. B3039522
CAS RN: 1159511-35-9
M. Wt: 175.23
InChI Key: ORRCLQXYFMBRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Aminoethyl)-1-methyl-1H-indazole, also known as 5-AEMI, is a chemical compound that belongs to the class of indazole derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Scientific Research Applications

Flame Retardancy in Polymers

AEIM has been investigated as a potential supramolecular flame retardant (SFR) for polymers. Supramolecular chemistry involves non-covalent bonds, aligning with current environmental protection concepts. Researchers have synthesized SFRs based on AEIM, aiming to enhance the fire safety of polymers . These SFRs can be incorporated into materials used in electronics, automotive components, and aerospace products.

Biological Applications

AEIM derivatives have been explored for their biological activities. The condensation of amino esters with cyanamides, guanidines, imino halides, and other nucleophiles yields 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones. These compounds may find applications in drug discovery and natural product synthesis .

properties

IUPAC Name

1-(1-methylindazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-12-13(10)2/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCLQXYFMBRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(N=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Aminoethyl)-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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